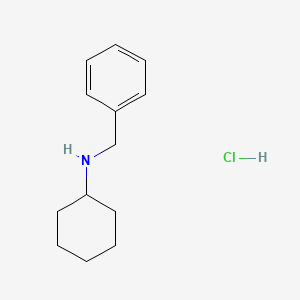

N-Benzylcyclohexylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzylcyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIRAQIPRWLSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075106 | |

| Record name | N-Benzylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16350-96-2 | |

| Record name | Benzenemethanamine, N-cyclohexyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016350962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Benzylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While its primary documented application is as an analytical reference standard in forensic chemistry, particularly as a cutting agent for illicit substances, its structural motif is of interest in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and purification are presented, along with a summary of its known biological context as an arylcyclohexylamine.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 16350-96-2 | [1] |

| Molecular Formula | C₁₃H₁₉N · HCl | [1] |

| Molecular Weight | 225.8 g/mol | [1] |

| Melting Point | 252-253 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in acetonitrile (B52724), chloroform, and methanol (B129727). | [1] |

| Appearance | A neat solid | [1] |

| Purity | ≥98% (as a reference standard) | [1] |

| Storage | -20°C | [1][2] |

| Stability | ≥ 4 years | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with reductive amination and direct alkylation being the most common.

Reductive Amination

Reductive amination involves the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an intermediate imine, which is subsequently reduced to the secondary amine.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as methanol or ethanol. The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylcyclohexyl-1-imine intermediate.

-

Reduction: The reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Salt Formation: The solvent is evaporated to yield the free base, N-benzylcyclohexylamine. The free base is then dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

-

Purification: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

N-Alkylation

This method involves the direct reaction of cyclohexylamine (B46788) with a benzyl (B1604629) halide.

Experimental Protocol:

-

Reaction Setup: To a solution of cyclohexylamine (1.0 eq) in a suitable solvent like acetonitrile or isopropanol, add a base such as triethylamine (B128534) (1.1 eq).

-

Addition of Alkylating Agent: Benzyl chloride or benzyl bromide (1.05 eq) is added dropwise to the mixture at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Salt Formation: After cooling to room temperature, the reaction mixture is filtered to remove the triethylamine salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added to precipitate the hydrochloride salt.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

References

An In-depth Technical Guide to N-Benzylcyclohexylamine hydrochloride (CAS: 16350-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While its primary documented role is as an analytical reference standard, particularly in forensic analysis as a cutting agent in illicit substances, its structural similarity to pharmacologically active arylcyclohexylamines suggests potential interactions with biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analytical detection methods for this compound. Furthermore, based on its chemical classification, this paper explores its potential mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and delineates a hypothetical signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals in drug development and forensic science.

Physicochemical Properties

This compound is a white to off-white solid. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16350-96-2 | [1][2] |

| Molecular Formula | C₁₃H₁₉N · HCl | [1] |

| Molecular Weight | 225.8 g/mol | [1] |

| Melting Point | 252-253 °C | [2] |

| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol (B129727). | [1][2] |

| Purity | Typically ≥98% as a reference standard. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with reductive amination being a common and effective method. This process involves the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an imine intermediate, which is subsequently reduced to the secondary amine and then converted to its hydrochloride salt.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Cyclohexanone

-

Benzylamine

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylcyclohexyl-1-imine intermediate.

-

Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 20°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up and Extraction: The methanol is removed under reduced pressure. The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Salt Formation: The solvent from the combined organic layers is evaporated to yield crude N-Benzylcyclohexylamine. The crude product is dissolved in a minimal amount of diethyl ether and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring until precipitation is complete.

-

Purification: The resulting white precipitate of this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Detection

Given its presence as a cutting agent in illicit drug samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of this compound.[1][3]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the detection of this compound in a solid sample.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical standard of this compound

-

Methanol (HPLC grade)

-

Sample vials

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: A known weight of the solid sample is dissolved in methanol to a concentration of approximately 1 mg/mL. The solution is vortexed to ensure complete dissolution and then filtered through a 0.22 µm syringe filter into a GC-MS vial.

-

Standard Preparation: A standard solution of this compound is prepared in methanol at a known concentration (e.g., 100 µg/mL).

-

GC-MS Parameters:

-

Injector: Splitless mode, 250°C

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

-

-

Analysis: The standard solution is injected first to determine the retention time and mass spectrum of N-Benzylcyclohexylamine. Subsequently, the prepared sample solution is injected.

-

Data Interpretation: The presence of N-Benzylcyclohexylamine in the sample is confirmed by comparing the retention time and the fragmentation pattern of the resulting mass spectrum with that of the analytical standard.

Diagram of Analytical Workflow:

Caption: Workflow for the analytical detection of N-Benzylcyclohexylamine.

Potential Pharmacology and Mechanism of Action

While there is a lack of direct pharmacological studies on this compound, its classification as an arylcyclohexylamine provides a basis for predicting its potential biological activity. Arylcyclohexylamines are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This class of compounds can also interact with other targets, including dopamine (B1211576) reuptake transporters and sigma receptors.[4]

The primary hypothesized mechanism of action for N-Benzylcyclohexylamine is as a non-competitive antagonist at the NMDA receptor. This action would block the influx of Ca²⁺ ions through the receptor's channel, thereby modulating glutamatergic neurotransmission. Such a mechanism is associated with dissociative, anesthetic, and potentially neurotoxic or neuroprotective effects, depending on the context and dosage.[4][6]

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates the potential downstream signaling effects of this compound, assuming it acts as an NMDA receptor antagonist.

Caption: Potential signaling pathway of this compound.

Conclusion

This compound is a compound with well-defined chemical and physical properties, primarily utilized in the forensic and analytical chemistry fields. While its biological activity has not been extensively studied, its classification as an arylcyclohexylamine strongly suggests a potential for interaction with the NMDA receptor and other neuronal targets. The protocols and diagrams provided in this guide offer a foundational understanding of its synthesis, detection, and a framework for investigating its pharmacological profile. Further research is warranted to elucidate the specific biological effects and mechanism of action of this compound to fully understand its potential impact on human health, particularly in the context of its use as a cutting agent in illicit drugs.

References

N-Benzylcyclohexylamine Hydrochloride: A Technical Whitepaper on the Inferred Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the inferred mechanism of action for N-Benzylcyclohexylamine hydrochloride. As of the date of this publication, specific pharmacological studies directly investigating this compound are not extensively available in the public domain. The information presented herein is based on the well-established pharmacology of the arylcyclohexylamine class of compounds, to which this compound belongs.

Executive Summary

This compound is classified as an arylcyclohexylamine, a class of compounds known for their diverse pharmacological activities, most notably as dissociative anesthetics.[1] Due to its structural similarity to well-characterized arylcyclohexylamines like phencyclidine (PCP) and ketamine, it is hypothesized that the primary mechanism of action of this compound involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Secondary activities at other targets, such as the dopamine (B1211576) transporter (DAT) and sigma (σ) receptors, may also contribute to its overall pharmacological profile.[3] This whitepaper will delineate this inferred mechanism, present hypothetical quantitative data based on structure-activity relationships within the class, and provide detailed experimental protocols for the validation of these hypotheses.

Inferred Mechanism of Action

The core structure of N-Benzylcyclohexylamine, featuring a cyclohexyl ring and an aryl (phenyl) group attached to the same carbon which is also bonded to a nitrogen atom, is the key determinant of its likely pharmacological targets.

Primary Target: NMDA Receptor Antagonism

The principal hypothesized mechanism of action is the blockade of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785).[2]

-

Site of Action: Arylcyclohexylamines bind to a specific site located within the ion channel of the NMDA receptor, often referred to as the "PCP binding site."[1][2]

-

Mechanism: This binding is non-competitive and voltage-dependent, meaning the compound can only access its binding site when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[2] By physically occluding the open channel, this compound would prevent the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting neuronal excitation.[4] This action is responsible for the characteristic dissociative and anesthetic effects of this class of compounds.[1]

Hypothesized NMDA receptor antagonism by N-Benzylcyclohexylamine.

Secondary Targets

Based on the pharmacology of other arylcyclohexylamines, this compound may also interact with other neuronal targets, which could modulate its primary effects.[3]

-

Dopamine Transporter (DAT): Some arylcyclohexylamines inhibit the reuptake of dopamine, leading to increased synaptic dopamine concentrations and stimulant effects.[3]

-

Sigma (σ) Receptors: Affinity for σ₁ and σ₂ receptors is another common feature of this class, which may contribute to some of the psychotomimetic and other complex behavioral effects.[3]

-

Opioid Receptors: While generally exhibiting lower affinity, some arylcyclohexylamines have been shown to interact with μ-opioid receptors, potentially contributing to their analgesic properties.[3]

Data Presentation: Hypothetical Pharmacological Profile

The following tables summarize the expected quantitative data for this compound based on the known activities of structurally related arylcyclohexylamines. This data is for illustrative purposes and requires experimental validation.

Table 1: Hypothetical Receptor Binding Affinities (Kᵢ, nM)

| Target | Radioligand | N-Benzylcyclohexylamine HCl (Kᵢ, nM) | Reference Compound (Kᵢ, nM) |

| NMDA Receptor (PCP Site) | [³H]MK-801 | 50 - 200 | PCP (~30 nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 200 - 1000 | Cocaine (~250 nM) |

| Sigma-1 (σ₁) Receptor | --INVALID-LINK---Pentazocine | 150 - 500 | (+)-Pentazocine (~3 nM) |

| Sigma-2 (σ₂) Receptor | [³H]DTG | 300 - 1500 | DTG (~30 nM) |

| μ-Opioid Receptor | [³H]DAMGO | > 1000 | Morphine (~1 nM) |

Table 2: Hypothetical Functional Activity (IC₅₀ / EC₅₀, nM)

| Assay | Measurement | N-Benzylcyclohexylamine HCl (IC₅₀, nM) |

| NMDA-mediated Ca²⁺ Influx | Inhibition | 100 - 400 |

| [³H]Dopamine Uptake | Inhibition | 500 - 2000 |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

NMDA Receptor Radioligand Binding Assay

This protocol determines the binding affinity of the test compound for the PCP site on the NMDA receptor.

-

Materials:

-

Rat brain cortex membranes

-

[³H]MK-801 (radioligand)

-

This compound (test compound)

-

PCP or MK-801 (for non-specific binding determination)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Glass fiber filters (GF/B)

-

Scintillation counter

-

-

Procedure:

-

Prepare rat brain cortical membranes and adjust protein concentration to 0.2-0.4 mg/mL in assay buffer.

-

In a 96-well plate, add assay buffer, varying concentrations of this compound, and a final concentration of 1-5 nM [³H]MK-801.

-

For non-specific binding, use a saturating concentration of unlabeled PCP (e.g., 10 µM).

-

Incubate at room temperature for 2 hours.

-

Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

-

Wash filters three times with ice-cold assay buffer.

-

Measure radioactivity on the filters using a scintillation counter.

-

Calculate specific binding and determine the Kᵢ value using the Cheng-Prusoff equation.

-

Workflow for NMDA Receptor Radioligand Binding Assay.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of the test compound to inhibit dopamine uptake by the dopamine transporter.[3]

-

Materials:

-

HEK293 cells stably expressing human DAT (hDAT)

-

[³H]Dopamine

-

This compound (test compound)

-

Nomifensine or Cocaine (positive control)

-

Krebs-HEPES buffer

-

-

Procedure:

-

Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

-

Wash cells with Krebs-HEPES buffer.

-

Pre-incubate cells with varying concentrations of this compound for 10-20 minutes at 37°C.

-

Initiate uptake by adding a final concentration of 10-20 nM [³H]Dopamine.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate uptake by aspirating the medium and washing the cells rapidly with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

-

Sigma Receptor (σ₁ and σ₂) Binding Assays

These protocols determine the binding affinity for sigma receptor subtypes.

-

Materials:

-

Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)

-

--INVALID-LINK---Pentazocine (for σ₁) or [³H]DTG (for σ₂)

-

Haloperidol (for non-specific binding)

-

(+)-Pentazocine (for masking σ₁ sites in the σ₂ assay)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

-

Procedure (General):

-

Prepare membrane homogenates (0.2-0.4 mg/mL protein).

-

For the σ₂ assay, include a masking concentration of unlabeled (+)-pentazocine (e.g., 100 nM) to block binding to σ₁ sites.

-

Incubate membranes with radioligand (e.g., 5 nM) and varying concentrations of the test compound for 120 minutes at room temperature.

-

Define non-specific binding with 10 µM haloperidol.

-

Terminate by rapid filtration through GF/B filters (pre-soaked in polyethylenimine).

-

Wash filters and perform scintillation counting.

-

Calculate Kᵢ values from IC₅₀ values.

-

Conclusion

This compound is structurally positioned within the arylcyclohexylamine class, strongly suggesting its primary mechanism of action is as a non-competitive antagonist of the NMDA receptor. Secondary interactions with the dopamine transporter and sigma receptors are also plausible and may contribute to a complex pharmacological profile. The experimental protocols outlined in this document provide a clear path for the empirical validation of these hypotheses and the quantitative characterization of this compound's activity. Such studies are essential for a comprehensive understanding of its potential effects and for guiding future research in drug development and neuroscience.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of N-Benzylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is an analytical reference standard classified as an arylcyclohexylamine.[1] It has been identified as a cutting agent in illicit 3,4-MDMA samples, making its characterization important for forensic and research applications.[1] Understanding the solubility of this compound is crucial for developing analytical methods, designing toxicological studies, and for its potential, though not prominent, use in the synthesis of derivatives with neuropharmacological properties.[2] This guide provides a summary of the available solubility data for this compound and outlines a detailed experimental protocol for its quantitative determination.

Solubility Data

Currently, only qualitative solubility data for this compound is publicly available. No quantitative data (e.g., in g/100 mL or mol/L at specified temperatures) has been reported in the reviewed literature.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Acetonitrile | Soluble[1][3][4] |

| Chloroform | Soluble[1][3][4] |

| Methanol | Soluble[1][3][4] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which saturation is reached.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility, based on established protocols for active pharmaceutical ingredients (APIs).[5] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent and measuring the concentration of the dissolved substance after a period of equilibration. This is achieved by adding an excess amount of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., Acetonitrile, Chloroform, Methanol, Water)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or incubator with agitation capabilities

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

pH meter (for aqueous solutions)

Methodology: Shake-Flask Method

-

Preparation of Solvent: Prepare the desired solvent. For aqueous solubility, use purified water and adjust the pH if necessary.

-

Addition of Solute: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.[5]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Analytical Method Validation

A suitable analytical method (e.g., HPLC-UV) should be validated for linearity, accuracy, precision, and specificity for this compound in the chosen solvent. A calibration curve should be prepared using standard solutions of known concentrations.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Measurement.

Logical Relationship for Solubility Assay Selection

The choice between a kinetic and a thermodynamic solubility assay depends on the stage of research and the required data quality. The following diagram outlines the logical relationship for selecting the appropriate assay.

Caption: Decision Tree for Solubility Assay Selection.

References

An In-depth Technical Guide to N-Benzylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While not extensively studied for therapeutic applications, it has gained significance in the field of forensic chemistry as it has been identified as a cutting agent in illicit drug samples, particularly in 3,4-methylenedioxymethamphetamine (MDMA). This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, analytical data, and known biological context.

Chemical and Physical Properties

This compound is the salt form of the secondary amine N-benzylcyclohexylamine. The hydrochloride salt enhances the compound's stability and solubility in polar solvents.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16350-96-2 | [2] |

| Molecular Formula | C₁₃H₁₉N • HCl | [2] |

| Molecular Weight | 225.8 g/mol | [2] |

| Melting Point | 252-253 °C | |

| Appearance | Neat solid | [2] |

| Solubility | Soluble in acetonitrile, chloroform, and methanol. | [2] |

| IUPAC Name | N-benzylcyclohexan-1-amine hydrochloride | |

| Synonyms | N-Benzylcyclohexanamine hydrochloride, NBCA | [2] |

Synthesis

The primary method for the synthesis of N-benzylcyclohexylamine is through the reductive amination of cyclohexanone (B45756) with benzylamine (B48309).[3][4] This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The resulting N-benzylcyclohexylamine free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Benzylcyclohexylamine (Reductive Amination)

-

Reagents and Materials:

-

Cyclohexanone

-

Benzylamine

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4]

-

Dichloromethane (B109758) (DCM) or Methanol (MeOH) as solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Separatory funnel

-

-

Procedure:

-

To a round-bottom flask containing a magnetic stirring bar, add cyclohexanone (1.0 eq) and benzylamine (1.0-1.2 eq) dissolved in an appropriate solvent such as dichloromethane or methanol.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), to the reaction mixture in portions.[4] Note: Sodium cyanoborohydride is often preferred for its selectivity in reducing imines in the presence of carbonyls.[4]

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-benzylcyclohexylamine.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

-

Step 2: Formation of this compound

-

Reagents and Materials:

-

N-benzylcyclohexylamine (from Step 1)

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or methanol)

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the purified N-benzylcyclohexylamine in a minimal amount of a suitable solvent like diethyl ether.

-

While stirring, add a solution of hydrochloric acid in the same or a miscible solvent dropwise until the precipitation of a white solid is complete.

-

Continue stirring for an additional 30 minutes at room temperature.

-

Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the white solid under vacuum to obtain the final product.

-

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted for free base in CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl (B1604629) group.

-

δ 3.80 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ 2.45 (m, 1H): Methine proton of the cyclohexyl group (-CH-N).

-

δ 1.00-2.00 (m, 10H): Methylene protons of the cyclohexyl group.

¹³C NMR (Predicted for free base in CDCl₃):

-

δ 140.0: Quaternary aromatic carbon of the benzyl group.

-

δ 128.5, 128.2, 127.0: Aromatic carbons of the benzyl group.

-

δ 56.0: Methine carbon of the cyclohexyl group (-CH-N).

-

δ 54.0: Methylene carbon of the benzyl group (-CH₂-Ph).

-

δ 33.5, 26.0, 25.0: Methylene carbons of the cyclohexyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-3100 | Aromatic C-H | Stretch |

| ~2850-3000 | Aliphatic C-H | Stretch |

| ~2400-2700 | R₃N⁺-H | Stretch (broad) |

| ~1600, 1495, 1450 | Aromatic C=C | Stretch |

| ~1450 | Aliphatic C-H | Bend |

| ~700-750 | Aromatic C-H | Out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of N-Benzylcyclohexylamine is available in the Cayman Chemical GC-MS spectral library.[2][5] The fragmentation pattern is characteristic of benzylamines. The electron ionization (EI) mass spectrum would likely show a molecular ion peak for the free base (m/z 189) and characteristic fragment ions.

Predicted Fragmentation:

-

m/z 91: The most prominent peak, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the C-N bond.

-

m/z 189: Molecular ion peak of the free base ([C₁₃H₁₉N]⁺).

-

Other fragments resulting from the loss of alkyl groups from the cyclohexyl ring.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological activity and associated signaling pathways of this compound. Its primary characterization in the scientific literature is as an analytical reference standard for forensic purposes.[2]

Due to its presence as a cutting agent in illicit substances, it is plausible that this compound may have some pharmacological effects, but detailed studies are required to elucidate any such mechanisms.[1]

Conclusion

This compound is a well-characterized compound from a chemical and analytical perspective. Its synthesis via reductive amination is a standard and efficient method. The available spectroscopic data allows for its unambiguous identification. However, there is a notable absence of research into its biological activity, pharmacology, and toxicology. Its primary relevance to the scientific community currently lies in the field of forensic science as an analytical standard for the identification of cutting agents in illicit drugs. Future research could explore the potential pharmacological properties of this compound and its derivatives to determine if they possess any therapeutic potential or to better understand the risks associated with its presence as an adulterant in street drugs.

References

- 1. Buy N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. caymanchem.com [caymanchem.com]

- 6. N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is a chemical compound classified as an arylcyclohexylamine.[1] While its primary documented use is as an analytical reference standard in forensic chemistry, particularly as a cutting agent found in illicit 3,4-MDMA samples, its structural similarity to other pharmacologically active arylcyclohexylamines suggests potential interactions with biological systems.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its synonyms, chemical properties, and known biological context, to support research and development activities.

Chemical Identity and Synonyms

A clear identification of this compound is crucial for accurate research and communication. The following table summarizes its key identifiers and synonyms.

| Identifier Type | Value |

| Chemical Name | N-cyclohexyl-benzenemethanamine, monohydrochloride |

| CAS Number | 16350-96-2 |

| Molecular Formula | C13H19N • HCl |

| Molecular Weight | 225.8 g/mol |

| Synonyms | N-Benzylcyclohexanamine hydrochloride, N-Benzyl-N-cyclohexylamine hydrochloride, NBCA hydrochloride, Benzylcyclohexylamine hydrochloride, N-Cyclohexylbenzenemethanamine hydrochloride |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Physical Form | Neat solid | [1] |

| Melting Point | 252-253 °C | [2] |

| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol (B129727) | [2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Biological Activity and Mechanism of Action

N-Benzylcyclohexylamine belongs to the arylcyclohexylamine class of compounds, which are known for their effects on the central nervous system. The primary mechanism of action for arylcyclohexylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Antagonism

While specific studies on this compound's binding affinity and in vivo pharmacology are limited in the public domain, its classification as an arylcyclohexylamine strongly suggests that it acts as an NMDA receptor antagonist. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory.

Antagonism of the NMDA receptor by arylcyclohexylamines typically leads to dissociative, anesthetic, and hallucinogenic effects. This occurs through the blockade of the receptor's ion channel, preventing the influx of Ca2+ ions and subsequent downstream signaling cascades.

Signaling Pathway

The antagonism of the NMDA receptor by compounds like this compound is expected to modulate several downstream signaling pathways. A simplified representation of this mechanism is provided below.

Caption: Simplified signaling pathway of NMDA receptor antagonism.

Experimental Protocols

Synthesis of this compound

The following protocol describes a potential method for the synthesis of this compound based on reductive amination, a common method for synthesizing secondary amines.

Materials:

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

1,2-Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in 1,2-dichloroethane.

-

Reductive Amination: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylcyclohexylamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and cool in an ice bath.

-

Precipitation: Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-550

Sample Preparation:

-

Dissolve a known amount of the sample in methanol or another suitable solvent. For the hydrochloride salt, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve chromatographic performance by increasing volatility.

Expected Fragmentation: The mass spectrum of the free base is expected to show a molecular ion peak and characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atom.

Conclusion

This compound is an arylcyclohexylamine with a presumed mechanism of action as an NMDA receptor antagonist. While its primary application to date has been in forensic analysis, its chemical structure warrants further investigation into its pharmacological and toxicological properties. The information and protocols provided in this guide are intended to serve as a foundation for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development to further explore the potential of this and related compounds.

Disclaimer: this compound is intended for research and forensic applications only. It is not for human or veterinary use. Appropriate safety precautions should be taken when handling this compound.

References

N-Benzylcyclohexylamine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of N-Benzylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound, a compound utilized in various research and forensic applications. Due to its classification as an arylcyclohexylamine and its identification as a cutting agent in illicit substances, a thorough understanding of its properties and associated hazards is imperative for safe laboratory practice.[1][2]

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data is crucial for appropriate storage, handling, and emergency response planning.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16350-96-2 | [1] |

| Molecular Formula | C13H20ClN | [2] |

| Molecular Weight | 225.76 g/mol | [3] |

| Appearance | Neat solid | [1] |

| Melting Point | 252-253 °C | [2][4] |

| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol. | [4] |

| Storage Temperature | -20°C | [5] |

| Stability | ≥ 4 years when stored properly. | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source: Aggregated data from multiple Safety Data Sheets.

Safety and Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |

Engineering Controls

Engineering controls are the most effective means of minimizing exposure.

-

Ventilation: Always handle this compound in a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Ventilate the area of the spill.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill. Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to clean up the spill.

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable decontaminating solution.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological Information and Experimental Protocols

A comprehensive review of publicly available literature and safety data sheets indicates that the toxicological properties of this compound have not been thoroughly investigated. There is a notable absence of detailed experimental studies, including LD50 values, metabolic pathways, and mechanisms of toxicity. This lack of data underscores the importance of handling this compound with extreme caution and treating it as a substance with significant unknown hazards.

It is imperative for researchers to understand that the absence of comprehensive toxicological data does not imply that the substance is safe. All handling and experimental procedures should be designed with a high degree of caution, assuming a significant potential for toxicity.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [chemicalbook.com]

- 3. Benzenemethanamine, N-cyclohexyl-, hydrochloride | C13H20ClN | CID 204462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-benzylcyclohexanamine.hydrochloride CAS#: 16350-96-2 [m.chemicalbook.com]

- 5. N-Benzylcyclohexylamine (hydrochloride) 40410 from Cayman Chemical | Labcompare.com [labcompare.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Biological Activity of the N-Benzylcyclohexylamine Scaffold

Disclaimer: Direct pharmacological and biological data for N-Benzylcyclohexylamine hydrochloride is scarce in peer-reviewed literature. The compound is primarily documented as an analytical reference standard and has been identified as a cutting agent in forensic analyses. This guide, therefore, explores the biological activities of structurally related derivatives to provide a comprehensive overview of the potential pharmacological relevance of the N-benzylcyclohexylamine core structure for researchers, scientists, and drug development professionals.

Introduction to the N-Benzylcyclohexylamine Core

The N-Benzylcyclohexylamine structure combines a benzyl (B1604629) group and a cyclohexyl ring attached to a central nitrogen atom. This arrangement incorporates key pharmacophoric elements: the lipophilic, non-planar cyclohexyl ring and the aromatic benzyl group. While this compound itself is not extensively studied for biological activity, its derivatives have been synthesized and evaluated for a range of therapeutic applications. This document synthesizes findings from these related compounds to illuminate the potential of this chemical scaffold.

Potential Therapeutic Applications and Biological Activities of Derivatives

Research into derivatives of N-Benzylcyclohexylamine and related structures has revealed significant potential in several therapeutic areas, including anticonvulsant and antibacterial applications, as well as interactions with key central nervous system (CNS) receptors.

Anticonvulsant Activity

Studies have shown that N-benzyl-2-acetamidoacetamide derivatives, which share the N-benzyl structural motif, are potent anticonvulsants. These compounds have demonstrated significant efficacy in preclinical models of epilepsy.

Quantitative Data: Anticonvulsant Activity of N-Benzylacetamide Derivatives

| Compound | Test Model | Administration | ED₅₀ (mg/kg) | Reference Compound (ED₅₀) |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock (MES) - Mice | i.p. | 8.3 | Phenytoin (6.5 mg/kg) |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock (MES) - Rats | p.o. | 3.9 | Phenytoin (23 mg/kg) |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Maximal Electroshock (MES) - Mice | i.p. | 4.5 | - |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Maximal Electroshock (MES) - Mice | i.p. | >100 | - |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Maximal Electroshock (MES) - Mice | i.p. | 17.3 | Phenytoin (6.5 mg/kg) |

| N-benzyl-2,3-dimethoxypropionamide | Maximal Electroshock (MES) - Mice | i.p. | 30 | Phenobarbital (22 mg/kg) |

Data sourced from studies on N-benzylacetamide derivatives.[1][2]

Experimental Protocol: Maximal Electroshock (MES)-Induced Seizure Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.

-

Animal Model: Male mice or rats are typically used.

-

Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compound.

-

Induction of Seizure: After a predetermined time to allow for drug absorption, a maximal seizure is induced by applying a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) through corneal or auricular electrodes.

-

Endpoint Measurement: The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered evidence of anticonvulsant activity.

-

Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (Effective Dose, ED₅₀) is calculated using statistical methods like probit analysis.[1][2]

Experimental Workflow: Anticonvulsant Screening

Caption: Workflow for MES anticonvulsant activity testing.

Antibacterial Activity

Derivatives incorporating both benzylamine (B48309) and cyclohexylamine (B46788) moieties have been synthesized and evaluated for their ability to inhibit bacterial growth. Specifically, substituted benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[3]

Quantitative Data: Antibacterial Activity of N-Benzylcyclohexylamine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| 6l | Pseudomonas aeruginosa | 0.002-0.016 |

| 6l | Staphylococcus epidermidis | 0.002-0.016 |

| 6m | (Four bacterial strains) | 0.002-0.016 |

Data represents the range of Minimum Inhibitory Concentration (MIC) values for the most potent compounds in the series against various strains.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., P. aeruginosa, S. epidermidis) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Endpoint Measurement: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

Caption: Workflow for antibacterial MIC determination.

CNS Receptor Interactions of Related Scaffolds

The arylcyclohexylamine class, to which N-Benzylcyclohexylamine belongs, is well-known for its interaction with various CNS receptors.[4] While specific data for the title compound is absent, related structures show affinity for histamine (B1213489), dopamine (B1211576), serotonin, and sigma receptors.

Quantitative Data: Receptor Binding Affinities of Related Compounds

| Compound Class / Specific Derivative | Receptor Target | Assay Type | Affinity Metric (Value) |

| Cyclohexylamine-based series (e.g., 10t) | Histamine H₃ Receptor | Radioligand Binding | Subnanomolar Ki |

| N-benzyltryptamine derivatives | 5-HT₂A / 5-HT₂C Receptors | Radioligand Displacement | Ki in the 10-100 nM range (5-HT₂A) |

| N,N-dibutyl-1-(2-benzo[b]thienyl)cyclohexylamine | Dopamine Transporter | [³H]BTCP Binding | IC₅₀ = 0.3 nM |

| (-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine ((-)-44) | Sigma (σ₁) Receptor | Radioligand Binding | Ki = 1.3 nM |

Data sourced from studies on various N-substituted cyclohexylamine and benzylamine derivatives.[5][6][7][8]

Experimental Protocol: Radioligand Binding Assay

This technique is used to quantify the affinity of a test compound for a specific receptor.

-

Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that express the receptor of interest (e.g., HEK-293 cells stably expressing the human H₃ receptor).[9]

-

Assay Setup: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [³H]Nα-methylhistamine for H₃R) that specifically binds to the target receptor.

-

Competition: Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This competition curve is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Logical Diagram: Potential CNS Receptor Targets

Caption: Potential CNS targets for N-Benzylcyclohexylamine derivatives.

Conclusion

While this compound itself remains biologically uncharacterized, the extensive research into its structural analogues provides a strong rationale for its investigation as a chemical scaffold. Derivatives have demonstrated potent and varied biological activities, including anticonvulsant effects in animal models, broad-spectrum antibacterial action, and high-affinity interactions with multiple CNS receptors critical to neurotransmission. The data compiled in this guide suggest that the N-benzylcyclohexylamine core is a versatile and promising starting point for the design and development of novel therapeutic agents targeting a spectrum of diseases. Further investigation is warranted to synthesize and screen a focused library of N-Benzylcyclohexylamine derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class.

References

- 1. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. Novel and highly potent histamine H3 receptor ligands. Part 2: exploring the cyclohexylamine-based series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzylcyclohexylamine Hydrochloride via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine and its hydrochloride salt are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. The reductive amination of cyclohexanone (B45756) with benzylamine (B48309) is a common and efficient method for the synthesis of this secondary amine. This document provides detailed application notes and experimental protocols for the synthesis of N-Benzylcyclohexylamine hydrochloride, summarizing various methodologies and providing clear, step-by-step instructions for laboratory execution.

Reaction Overview

The synthesis proceeds in two main stages: the formation of an imine intermediate from the condensation of cyclohexanone and benzylamine, followed by the in-situ reduction of the imine to the desired N-Benzylcyclohexylamine. The amine is then converted to its hydrochloride salt for improved stability and handling.

Reaction Scheme:

Caption: Mechanism of Reductive Amination.

Caption: Experimental Workflow for Synthesis.

Application Notes and Protocols for the Analysis of N-Benzylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylcyclohexylamine hydrochloride is an analytical reference standard categorized as an arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples, such as 3,4-MDMA, making its accurate identification and quantification crucial in forensic and research applications.[1] This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | N-cyclohexyl-benzenemethanamine, monohydrochloride | [1][2] |

| Synonyms | N-Benzylcyclohexanamine, N-Benzyl-N-cyclohexylamine, NBCA | [1] |

| CAS Number | 16350-96-2 | [1] |

| Molecular Formula | C₁₃H₁₉N • HCl | [1] |

| Formula Weight | 225.8 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Formulation | A neat solid | [1] |

| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Analytical Methods

A variety of analytical methods can be employed for the characterization and quantification of this compound. The primary techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the definitive identification of N-Benzylcyclohexylamine due to its high sensitivity and the detailed structural information provided by mass spectrometry.[3][4] It is particularly useful in forensic analysis for identifying the compound in complex matrices.[1]

This proposed protocol is based on established methodologies for structurally similar aromatic amines and benzylamine (B48309) derivatives.[3]

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC Column | DB-1MS or similar non-polar column |

| Carrier Gas | Helium at a constant flow rate of 2.5 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| MS Transfer Line Temp | 280°C |

| MS Ion Source Temp | 230°C |

3. Data Analysis:

-

The mass spectrum of N-Benzylcyclohexylamine is expected to show characteristic fragmentation patterns, including an iminium cation fragment.

-

Identification is confirmed by comparing the retention time and mass spectrum of the sample to a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification and purity assessment of this compound. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[5]

This proposed protocol is based on methods for similar compounds and will require validation for specific applications.[3][5]

1. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

-

Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Filter all solutions through a 0.45 µm membrane filter before injection.

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile and 0.025 M KH₂PO₄ buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 40:60 (v/v). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

3. Data Analysis:

-

Quantification is achieved by constructing a calibration curve of peak area versus concentration.

-

Purity is determined by calculating the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Spectra for N-benzylhydroxylamine hydrochloride, a related compound, have been recorded in DMSO-d₆.[6][7] For this compound, similar conditions can be used.

| Nucleus | Solvent | Expected Chemical Shifts (ppm) |

| ¹H NMR | DMSO-d₆ | Aromatic protons (benzyl group), aliphatic protons (cyclohexyl group), and the benzylic CH₂ protons. |

| ¹³C NMR | DMSO-d₆ | Aromatic and aliphatic carbons. |

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

2. NMR Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

The number of scans should be sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans for ¹H and 1024 scans for ¹³C).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

1. Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[6]

2. FTIR Data Acquisition:

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

A background spectrum should be collected and automatically subtracted.

| Vibrational Mode | General Characteristic Frequency Range (cm⁻¹) |

| N-H Stretch (Secondary Amine Salt) | 2700-2250 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₂) | 3000-2850 |

| C=C Stretch (Aromatic Ring) | 1600-1450 |

| C-N Stretch | 1250-1020 |

Conclusion

The analytical methods described provide a comprehensive framework for the identification, quantification, and purity assessment of this compound. The choice of method will depend on the specific analytical requirements, with GC-MS being ideal for definitive identification and HPLC for routine quantification. NMR and IR spectroscopy are invaluable for structural confirmation. It is essential to validate these methods for the specific matrix and intended application to ensure accurate and reliable results.

References

Application Note: NMR Spectroscopic Analysis of N-Benzylcyclohexylamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-Benzylcyclohexylamine hydrochloride. It includes protocols for sample preparation, predicted ¹H and ¹³C NMR spectral data, and a discussion on spectral interpretation. This application note is intended to assist researchers in the structural characterization and purity assessment of this compound.

Introduction

This compound is a secondary amine salt. The structural elucidation and confirmation of such compounds are crucial in various fields, including pharmaceutical development and forensic chemistry, where it has been identified as a cutting agent in illicit drug samples.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the expected NMR characteristics of this compound and provides a standardized protocol for its analysis.

Chemical Structure and Predicted NMR Data

The chemical structure of this compound combines a benzyl (B1604629) group and a cyclohexyl group attached to a nitrogen atom, which is protonated in the hydrochloride salt form.

Caption: Chemical Structure of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent parts (benzylamine and cyclohexylamine) and general principles of NMR spectroscopy, where protonation of the amine is expected to cause a downfield shift of adjacent protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Phenyl (5H) | Multiplet | 7.30 - 7.50 |

| Benzylic (2H) | Singlet | ~4.10 |

| Cyclohexyl-CH (1H) | Multiplet | ~3.00 |

| Cyclohexyl-CH₂ (10H) | Multiplets | 1.10 - 2.10 |

| N-H₂⁺ | Broad Singlet | Variable (exchangeable) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~138 |

| Phenyl CH (ortho, meta, para) | 127 - 130 |

| Benzylic CH₂ | ~52 |

| Cyclohexyl CH | ~58 |

| Cyclohexyl CH₂ | 24 - 32 |

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[2]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) are common choices. Ensure the sample is fully soluble in the chosen solvent.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or warming may aid dissolution.

-

Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Experimental Workflow for NMR Analysis.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 12-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more (due to lower natural abundance).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 200-240 ppm.

-

Spectral Interpretation

The interpretation of the NMR spectra involves assigning the observed signals to the corresponding nuclei in the molecule.

Caption: Logical Flow of NMR Spectral Interpretation.

-

Chemical Shifts: The positions of the signals along the x-axis (in ppm) provide information about the electronic environment of the nuclei. The aromatic protons of the benzyl group are expected in the aromatic region (7.3-7.5 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.

-

Integration: The area under each proton signal is proportional to the number of protons giving rise to that signal. This is used to determine the relative ratios of different types of protons in the molecule.

-